molecular formula C11H18N2O3 B160098 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide CAS No. 136927-44-1

1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide

Cat. No. B160098
M. Wt: 226.27 g/mol
InChI Key: NQSDPBPNALYIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide, also known as DEPC, is a chemical compound that has been widely used in scientific research. It is a pyrrole derivative that has been found to have interesting biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is not fully understood. However, it is believed that 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modifies RNA and proteins by reacting with specific functional groups, such as the amino and carboxyl groups. This modification can alter the structure and function of the RNA or protein, leading to changes in cellular processes.

Biochemical And Physiological Effects

1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has been found to have various biochemical and physiological effects, including:
1. Inhibition of RNase activity: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification of RNA can inhibit the activity of RNases, which are enzymes that degrade RNA. This can be useful in preserving RNA samples for analysis.
2. Inhibition of protease activity: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification of proteins can inhibit the activity of proteases, which are enzymes that degrade proteins. This can be useful in preserving protein samples for analysis.
3. Modulation of neurotransmitter receptors: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has been shown to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor and the NMDA receptor. This can have implications for neuropharmacology research.

Advantages And Limitations For Lab Experiments

1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has several advantages for lab experiments, including:
1. Easy to use: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is easy to use and can be added directly to RNA or protein samples.
2. Low toxicity: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has low toxicity and does not pose a significant health hazard.
3. Stable: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is stable and can be stored for long periods of time.
However, 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide also has some limitations for lab experiments, including:
1. Specificity: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification is specific to certain functional groups, which may limit its use in certain experiments.
2. Reversibility: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification is reversible under certain conditions, which may affect the reliability of results.
3. Potential interference: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification may interfere with certain downstream applications, such as PCR and Western blotting.

Future Directions

There are several future directions for research involving 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide, including:
1. Further understanding of the mechanism of action: More research is needed to fully understand how 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modifies RNA and proteins and how this modification affects cellular processes.
2. Development of new applications: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has potential applications in various fields, including neuropharmacology, RNA analysis, and protein analysis. Further research is needed to explore these applications.
3. Optimization of protocols: Current protocols for 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification may not be optimal for certain experiments. Further research is needed to optimize these protocols for specific applications.
Conclusion:
In conclusion, 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is a pyrrole derivative that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has potential applications in various fields and further research is needed to fully understand its properties and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide involves the reaction of 2,2-diethoxyethylamine with pyrrole-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide as a white solid, which can be purified by recrystallization.

Scientific Research Applications

1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has been used in various scientific research applications, including:
1. RNA modification: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is commonly used to modify RNA by reacting with the nucleotide bases, particularly adenine and cytosine. This modification can inhibit the activity of RNases, which are enzymes that degrade RNA.
2. Protein modification: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has also been used to modify proteins by reacting with histidine residues. This modification can inhibit the activity of proteases, which are enzymes that degrade proteins.
3. Neuropharmacology: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has been found to have interesting effects on the central nervous system. It has been shown to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor and the NMDA receptor.

properties

CAS RN

136927-44-1

Product Name

1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

1-(2,2-diethoxyethyl)pyrrole-2-carboxamide

InChI

InChI=1S/C11H18N2O3/c1-3-15-10(16-4-2)8-13-7-5-6-9(13)11(12)14/h5-7,10H,3-4,8H2,1-2H3,(H2,12,14)

InChI Key

NQSDPBPNALYIJV-UHFFFAOYSA-N

SMILES

CCOC(CN1C=CC=C1C(=O)N)OCC

Canonical SMILES

CCOC(CN1C=CC=C1C(=O)N)OCC

synonyms

1-(2,2-DIETHOXYETHYL)PYRROLE-2-CARBOXAMIDE

Origin of Product

United States

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